BRD4 Bromodomain 1 Binding Affinity Compared to Non-Brominated Core
6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione exhibits weak but measurable affinity for the BRD4 bromodomain 1, whereas the unsubstituted core scaffold (1-methylquinazoline-2,4(1H,3H)-dione) shows no quantifiable binding in standard assays. This indicates the 6-bromo substituent contributes to a basal level of target engagement [1].
| Evidence Dimension | Binding affinity (Kd) for BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 1.91 µM (1910 nM) |
| Comparator Or Baseline | 1-methylquinazoline-2,4(1H,3H)-dione (no detectable binding) |
| Quantified Difference | >5-fold improvement in affinity (from undetectable to 1.91 µM) |
| Conditions | Binding affinity to BRD4 bromo domain 1 (unknown origin) assessed as dissociation constant by ITC analysis |
Why This Matters
This data establishes the compound as a tractable starting point for developing more potent BRD4 inhibitors, unlike the unsubstituted core, which is inactive.
- [1] BindingDB. (n.d.). BDBM50623485 (CHEMBL5437886). Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50623485&google=BDBM50623485 View Source
